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Lividin-1a protein

Cat. No.: B1576166
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Description

Historical Context of Lividin-1a Protein Discovery and Initial Characterization Efforts

The discovery of the Lividin family of peptides, including Lividin-1a, is a direct result of advancements in molecular biology techniques. Researchers utilized a "shotgun" cDNA cloning approach to analyze the skin secretions of the Large Chinese Odorous frog, Rana (Odorrana) livida. This method allowed for the rapid identification of novel peptide precursors directly from the frog's genetic material expressed in its skin glands.

Initial characterization efforts classified Lividin-1a as an antimicrobial peptide. Database entries, such as CAMPSQ2210 and UniProt C4MEB5, have cataloged its origin from Rana livida and its predicted antimicrobial function. Further analysis of the precursor protein has provided the foundational amino acid sequence, a critical piece of information for subsequent functional and structural studies.

PropertyDescription
Name This compound
Source Organism Rana livida (Large Chinese Odorous frog)
Peptide Family Lividin
Classification Antimicrobial Peptide (AMP)
Discovery Method "Shotgun" cDNA cloning

Biological Significance of this compound in Cellular Systems

The primary biological significance of Lividin-1a, like other amphibian antimicrobial peptides, is its role in the innate immune defense of the frog. nih.gov Amphibian skin is a crucial barrier against a multitude of pathogens in their environment, and the secretion of AMPs is a primary defense mechanism. nih.gov

These peptides, including those from the Lividin family, are believed to exert their antimicrobial effects by interacting with and disrupting the cell membranes of invading microorganisms. nih.gov This mechanism of action is a hallmark of many AMPs and is attributed to their physicochemical properties, such as their cationic and amphipathic nature. This allows them to selectively target the negatively charged membranes of bacteria over the host's own cells. The disruption of the microbial membrane leads to the leakage of cellular contents and ultimately, cell death. nih.gov

The broad-spectrum activity of many ranid frog AMPs against bacteria and fungi underscores their importance for the survival of these species. researchgate.netnih.gov While specific studies on the full range of Lividin-1a's activity are ongoing, its classification as an AMP strongly suggests its participation in protecting the frog from a wide array of potential pathogens.

Overview of Current Research Paradigms and Unresolved Questions Pertaining to this compound

The field of antimicrobial peptide research is driven by the urgent need for new therapeutic agents to combat antibiotic-resistant bacteria. Consequently, peptides like Lividin-1a are of significant interest. Current research paradigms focus on several key areas:

Structure-Function Relationship: A primary goal is to elucidate the three-dimensional structure of Lividin-1a and understand how its specific amino acid sequence and conformation contribute to its antimicrobial potency and target specificity.

Mechanism of Action: While membrane disruption is the presumed mechanism, detailed studies are needed to understand the precise molecular interactions between Lividin-1a and microbial membranes.

Therapeutic Potential: A major area of investigation is the potential of Lividin-1a and other Lividin peptides as templates for the development of new anti-infective drugs for human use. elsevierpure.com

Despite the progress made, several unresolved questions remain:

What is the specific spectrum of microbial species that Lividin-1a is effective against?

Does Lividin-1a possess other biological activities beyond its antimicrobial function, such as immunomodulatory or wound-healing properties, as has been observed for other amphibian peptides?

What are the precise molecular determinants of its target selectivity, and can these be modified to enhance its therapeutic index?

Could microorganisms develop resistance to Lividin-1a, and if so, what would be the mechanisms of resistance?

Addressing these questions will be crucial in fully understanding the biological role of Lividin-1a and harnessing its potential for biomedical applications. The study of this fascinating amphibian peptide continues to be a promising avenue of scientific inquiry.

Properties

bioactivity

Antimicrobial

sequence

LPFVAGVAAEMMQHVYCAASKKC

Origin of Product

United States

Molecular Biology and Genetic Regulation of Lividin 1a Protein Expression

The expression of any protein, including the hypothetical Lividin-1a, is a highly regulated process, beginning with the transcription of its corresponding gene. This control ensures that the protein is produced only when and where it is needed, conserving cellular resources and maintaining homeostasis.

Genomic Organization and Transcriptional Control of the Lividin-1a Protein Gene

The regulation of the this compound gene begins at the level of its genomic organization and the control of its transcription.

A promoter is a specific DNA sequence located upstream of a gene where RNA polymerase binds to initiate transcription. wikipedia.orguwa.edu.au The strength and efficiency of this compound gene transcription would be significantly influenced by the sequence of its promoter. Key elements within a promoter include the TATA box and other consensus sequences that are recognized by general transcription factors. nih.gov

In addition to the core promoter, other regulatory elements can modulate gene expression:

Enhancers : These are DNA sequences that can be located far from the gene they regulate. They bind activator proteins to increase the rate of transcription. khanacademy.org

Silencers : These elements bind repressor proteins to decrease or block transcription. khanacademy.org

Insulators : These DNA sequences function to prevent enhancers or silencers from affecting the wrong genes.

The precise combination and arrangement of these elements would create a unique regulatory landscape for the this compound gene. For example, a study on the procollagen (B1174764) gene (COL1A1) identified a specific region in its promoter that is responsible for up-regulated expression in certain disease states. nih.gov Similarly, mutations in the promoter region of the apolipoprotein A-I gene have been shown to affect its expression levels. nih.govaccscience.com

Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. wikipedia.orgkhanacademy.org These proteins can act as either activators, which enhance gene expression, or repressors, which inhibit it. khanacademy.org

The activity of the this compound gene would likely be controlled by a network of transcription factors. These factors can respond to a variety of internal and external cellular signals, such as growth factors, stress, and hormones. wikipedia.org For instance, the AP-1 family of transcription factors is known to regulate genes involved in cell proliferation, differentiation, and apoptosis in response to various stimuli. wikipedia.orgnih.gov The transcription factor Sp1, which binds to GC-rich motifs, can either activate or repress transcription in response to physiological and pathological signals. uniprot.org

The interplay between different transcription factors, their binding affinities for the Lividin-1a promoter and regulatory elements, and their own regulation through post-translational modifications would form a complex network that fine-tunes the expression of the this compound.

Post-Transcriptional and Translational Regulation of this compound

Following transcription, the regulation of this compound expression continues at the post-transcriptional and translational levels, providing further layers of control.

Messenger RNA Splicing and Alternative Isoform Generation of this compound

In eukaryotes, the initial RNA transcript, or pre-mRNA, often contains non-coding regions called introns that must be removed, and the remaining coding regions, called exons , are joined together. This process is known as RNA splicing . wikipedia.org Splicing is carried out by a large molecular machine called the spliceosome. wikipedia.org

Alternative splicing is a process where different combinations of exons are joined together, allowing a single gene to produce multiple protein variants, or isoforms. wikipedia.org This mechanism greatly increases the coding potential of the genome. It is conceivable that the Lividin-1a gene could undergo alternative splicing to generate different this compound isoforms with potentially distinct functions or subcellular localizations. The regulation of alternative splicing is controlled by various splicing factors that can either enhance or suppress the recognition of specific splice sites. uniprot.org For example, studies on the Lipin 1 protein have shown that it can modulate mRNA splicing, particularly during metabolic stress. nih.govjci.org

Non-Coding RNA-Mediated Regulation of this compound Transcripts

Non-coding RNAs (ncRNAs) are RNA molecules that are not translated into protein but have important regulatory functions. wikipedia.orgabcam.com They can influence gene expression at both the transcriptional and post-transcriptional levels. abcam.com

Several classes of ncRNAs could potentially regulate the this compound transcript:

MicroRNAs (miRNAs) : These are small ncRNAs that typically bind to the 3' untranslated region (UTR) of target mRNAs, leading to their degradation or the inhibition of their translation. nih.gov A specific miRNA could target the Lividin-1a mRNA, thereby downregulating its expression.

Long non-coding RNAs (lncRNAs) : These are longer ncRNAs that can have diverse regulatory roles. nih.gov A lncRNA could, for example, act as a scaffold to bring regulatory proteins to the Lividin-1a gene or its transcript, or it could act as a "sponge" to sequester miRNAs that would otherwise target the Lividin-1a mRNA. Some lncRNAs have been shown to bind directly to transcription factors to regulate gene expression. aging-us.com

Ribosomal Control and Efficiency of this compound Translation

The final step in gene expression is translation , the process by which ribosomes synthesize proteins from the information encoded in the mRNA. The efficiency of translation can be regulated to control the amount of protein produced.

Factors influencing the translational efficiency of Lividin-1a mRNA could include:

mRNA stability : The lifespan of an mRNA molecule in the cytoplasm determines how many times it can be translated. The stability of the Lividin-1a mRNA could be influenced by sequences in its UTRs and by the binding of specific RNA-binding proteins.

Codon usage : The genetic code is degenerate, meaning that most amino acids are encoded by more than one codon. genscript.com The efficiency of translation can be affected by the frequency of different codons in the mRNA, as the availability of corresponding tRNAs can vary. nih.gov

Genetic Perturbation Models for Investigating this compound Function

To elucidate the precise biological roles of the this compound, researchers employ genetic perturbation models designed to either decrease or increase its expression and activity. These models are instrumental in observing the resulting phenotypic changes, thereby inferring the protein's function in cellular and organismal contexts. The primary approaches involve the targeted removal or reduction of the gene's expression (knockout and knockdown) or, conversely, the enhancement of its expression and activity (overexpression and constitutive activation).

Gene Knockout and Knockdown Methodologies in this compound Research

Gene knockout and knockdown techniques are fundamental for studying loss-of-function phenotypes associated with Lividin-1a. Knockout strategies aim to permanently eliminate the gene, while knockdown methods temporarily reduce its expression, often by targeting the messenger RNA (mRNA). idtdna.comlicorbio.com

Research on homologs of Lividin-1a, such as the liver-enriched gene 1a (leg1a) in zebrafish, has provided significant insights through knockdown studies. nih.gov In these experiments, specific morpholinos targeting the 5'-UTR of leg1a mRNA were used to block its translation, leading to a small liver phenotype and demonstrating the protein's crucial role in early liver development. nih.gov This approach highlights a proven method for investigating Lividin-1a function in developmental models.

For a complete and permanent disruption of the gene, CRISPR-Cas9 technology is the current standard. idtdna.com This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. idtdna.comsynthego.com The cell's error-prone repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) that result in a frameshift mutation, effectively knocking out the gene. idtdna.com While specific Lividin-1a knockout models are not yet widely detailed in the literature, the principles of CRISPR-Cas9 would be directly applicable.

Another common knockdown technique is RNA interference (RNAi), which uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) complementary to the target mRNA. unito.itbiosyn.com Once introduced into a cell, these molecules are incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, preventing protein translation. unito.itbiosyn.com This method is highly versatile and can be used for transient or stable gene silencing. unito.it

Table 1: Methodologies for Gene Knockout and Knockdown in Protein Research

Technique Mechanism of Action Outcome Application Notes
CRISPR/Cas9 gRNA-guided Cas9 nuclease creates a double-strand break at the target gene locus, leading to frameshift mutations via cellular repair. idtdna.comsynthego.com Permanent Gene Knockout Offers precise and permanent gene inactivation. Allows for the creation of knockout cell lines and animal models. idtdna.comwikipedia.org
Morpholinos Synthetic oligonucleotides bind to target mRNA, sterically blocking translation or splicing. nih.govbiosyn.com Transient Gene Knockdown Particularly effective in developmental biology models like zebrafish for studying early embryonic development. nih.gov
siRNA (Small Interfering RNA) Short, double-stranded RNA molecules are incorporated into the RISC complex, which targets and degrades complementary mRNA. unito.itbiosyn.com Transient Gene Knockdown Used for temporary gene silencing to observe short-term effects of protein loss. Delivery can be achieved via transfection. biosyn.comhorizondiscovery.com
shRNA (Short Hairpin RNA) A DNA vector encoding a hairpin RNA structure is introduced into cells. The shRNA is processed into siRNA, leading to stable, long-term gene silencing. unito.itbiosyn.com Stable Gene Knockdown Can be delivered via viral vectors to create stable cell lines with continuous gene suppression. biosyn.com

Overexpression Strategies and Constitutive Activation Models for this compound

In contrast to loss-of-function studies, gain-of-function experiments involving overexpression or constitutive activation are used to understand the consequences of elevated Lividin-1a levels or activity. These models can reveal pathways regulated by the protein and mimic conditions where the protein might be pathologically upregulated.

Overexpression is typically achieved by introducing a DNA construct (e.g., a plasmid or viral vector) into host cells. nih.gov This construct contains the coding sequence for Lividin-1a placed under the control of a strong, often constitutive, promoter, which drives high levels of transcription and subsequent protein production. nih.govresearchgate.net This strategy has been widely used in metabolic engineering and for producing recombinant proteins for structural and functional studies. nih.govsinobiological.com For example, recombinant LIV-1 (SLC39A6), a human homolog, has been produced in HEK293 cells to study its biochemical properties. sinobiological.com

Constitutive activation refers to modifying a protein so that it remains in a permanently "on" state, independent of normal regulatory signals. plos.org While many examples of constitutive activation involve G protein-coupled receptors or kinases, the concept can be applied to transporters like Lividin-1a. auburn.edunih.govembopress.org This could be achieved by introducing specific point mutations that lock the protein in a conformation favorable for substrate transport. Identifying such mutations often requires detailed structural knowledge of the protein to target residues within key regulatory domains. auburn.edu For a zinc transporter like the Lividin-1a homolog LIV-1, a constitutively active mutant would continuously transport zinc into the cytosol, allowing researchers to study the downstream effects of zinc overload without external stimuli. sinobiological.com

Table 2: Strategies for Protein Overexpression and Constitutive Activation

Model Methodology Objective Considerations
Transient Overexpression Transfection of cells with a plasmid vector containing the Lividin-1a gene under a strong promoter. To achieve high but temporary levels of this compound for short-term functional assays. The expression is temporary as the plasmid is not integrated into the host genome and is lost during cell division.
Stable Overexpression Integration of the Lividin-1a gene construct into the host cell's genome, often using viral vectors (e.g., lentivirus) or selection markers. biosyn.com To create cell lines or transgenic organisms that continuously produce high levels of this compound. Allows for long-term studies of the effects of sustained high protein levels. Requires selection and cloning of successfully integrated cells. unito.it
Constitutive Activation Site-directed mutagenesis to introduce specific amino acid substitutions that lock the protein in an active conformation. plos.org To study the function of Lividin-1a independent of its natural activation signals and to understand the consequences of its unregulated activity. Requires knowledge of the protein's structure and regulatory mechanisms to identify appropriate mutation sites. auburn.edu

Compound and Gene Names Mentioned in this Article

Name Type
Lividin-1aProtein
leg1aGene
leg1bGene
LIV-1Protein
SLC39A6Gene/Protein
Cas9Protein (Enzyme)
RNA polymeraseProtein (Enzyme)

Advanced Methodologies for Lividin 1a Protein Structural and Biophysical Characterization

Spectroscopic Approaches for Lysozyme Conformation and Dynamics

Spectroscopic techniques are invaluable for probing the conformational states and dynamic behavior of proteins in solution. These methods provide information on secondary structure, tertiary fold, and the mobility of different regions of the protein.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of proteins. The technique measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides a signature of the protein's secondary structural elements, including α-helices, β-sheets, and random coils.

In the case of Lysozyme, CD spectroscopy has been extensively used to monitor its conformational integrity under various environmental conditions, such as changes in temperature, pH, and the presence of denaturants. The far-UV CD spectrum of native Lysozyme exhibits characteristic minima at approximately 208 nm and 222 nm, which are indicative of its high α-helical content. Changes in the intensity and position of these peaks can be used to quantify alterations in the secondary structure. For instance, thermal denaturation studies monitored by CD spectroscopy reveal a cooperative unfolding transition, allowing for the determination of the protein's melting temperature (Tm).

Table 1: Representative Circular Dichroism Data for Hen Egg-White Lysozyme

FeatureWavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)Structural Interpretation
Negative Band~222-8,000 to -10,000α-helical structure
Negative Band~208-8,000 to -10,000α-helical structure
Positive Band~195+15,000 to +20,000Peptide backbone absorption

Note: The exact values can vary slightly depending on buffer conditions and temperature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide atomic-resolution information on protein structure, dynamics, and interactions in solution. By exploiting the magnetic properties of atomic nuclei, NMR can be used to determine the three-dimensional structure of small to medium-sized proteins.

For Lysozyme, 2D and 3D NMR experiments, such as COSY, TOCSY, and NOESY, have been employed to assign the resonances of the protein's backbone and side-chain protons. The Nuclear Overhauser Effect (NOE) provides through-space distance restraints between protons that are close in space, which are crucial for calculating the protein's structure. NMR studies have been instrumental in defining the solution structure of Lysozyme and have shown that it is very similar to the crystal structure, confirming the protein's fold in a near-native environment. Furthermore, NMR relaxation experiments can probe the dynamics of the protein on a wide range of timescales, from picoseconds to seconds, revealing the flexibility of loops and the mobility of side chains.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects unpaired electrons. While most proteins, including Lysozyme, are diamagnetic (lacking unpaired electrons), they can be studied by EPR through the introduction of stable paramagnetic probes, a technique known as site-directed spin labeling (SDSL). Nitroxide spin labels are commonly attached to specific cysteine residues that have been introduced into the protein via site-directed mutagenesis.

In the context of Lysozyme, SDSL-EPR has been used to measure distances between spin-labeled sites, providing valuable structural restraints. Techniques such as Double Electron-Electron Resonance (DEER) can measure distances in the range of 1.5 to 8 nm, which is useful for characterizing the global fold of the protein and detecting conformational changes. EPR line shape analysis also provides information about the local dynamics of the spin-labeled site, reflecting the mobility of the protein backbone or side chains in that region.

High-Resolution Structural Determination of Lysozyme

To obtain a detailed, atomic-level picture of a protein's three-dimensional architecture, high-resolution structural methods are required. X-ray crystallography and cryo-electron microscopy are the premier techniques for this purpose.

X-ray crystallography is a technique that has been central to the field of structural biology. It involves crystallizing the protein of interest and then diffracting X-rays off the crystal. The resulting diffraction pattern can be used to calculate an electron density map, into which a model of the protein can be built and refined.

Lysozyme was famously the first enzyme to have its structure solved by X-ray crystallography by David Chilton Phillips and his team in 1965. This landmark achievement provided unprecedented insights into how enzymes function. The crystal structure of Lysozyme revealed a compact, globular protein with a deep active site cleft that binds its polysaccharide substrate. Numerous crystal structures of Lysozyme have since been determined, including those with bound inhibitors and in various crystalline forms, providing a wealth of information about its catalytic mechanism and conformational flexibility.

Table 2: Key Crystallographic Parameters for a Representative Hen Egg-White Lysozyme Structure (PDB ID: 193L)

ParameterValue
Resolution (Å)1.80
R-value0.176
R-free0.221
Space GroupP 43 21 2
Unit Cell Dimensions (Å)a=78.5, b=78.5, c=37.9

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structure of biological macromolecules. In single-particle cryo-EM, a solution of the protein is rapidly frozen in a thin layer of vitreous ice, and a large number of images of individual protein molecules are recorded using an electron microscope. These 2D images are then computationally combined to reconstruct a 3D model of the protein.

While Lysozyme, with its relatively small size of ~14 kDa, has historically been a challenging target for high-resolution cryo-EM, recent advances in instrumentation and image processing have made it possible to determine the structure of smaller proteins. Cryo-EM studies of Lysozyme have successfully yielded high-resolution structures, demonstrating the growing power of this technique. Cryo-EM is particularly advantageous for studying large protein complexes and membrane proteins that are difficult to crystallize, but its application to smaller, well-behaved proteins like Lysozyme serves as an important benchmark for the method's capabilities.

Biophysical Techniques for Lividin-1a Protein Interaction Analysis

Understanding the interactions of Lividin-1a with its molecular targets, such as bacterial membranes or specific cellular components, is key to deciphering its antimicrobial action. Biophysical techniques offer the means to quantify these interactions in a label-free and real-time manner.

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to monitor molecular interactions in real time. nih.govresearchgate.net This method allows for the precise determination of the rates at which a protein (the analyte) associates with and dissociates from a binding partner (the ligand) that is immobilized on a sensor surface. nih.govpsu.edu

Principles and Experimental Setup:

In a typical SPR experiment to characterize Lividin-1a, one of the interacting molecules is immobilized on a sensor chip. For instance, a model bacterial membrane or a specific protein target could be captured on the sensor surface. nih.gov A solution containing Lividin-1a is then flowed over this surface. The binding of Lividin-1a to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. nih.gov This change is proportional to the mass accumulating on the surface and is recorded in a sensorgram, a plot of the response units over time. researchgate.net

The sensorgram provides a wealth of kinetic information. The association phase, during which Lividin-1a is injected, reveals the association rate constant (kₐ). Following this, a buffer-only flow initiates the dissociation phase, from which the dissociation rate constant (kₔ) is determined. The ratio of these two constants (kₔ/kₐ) yields the equilibrium dissociation constant (Kₔ), a measure of the binding affinity. nih.gov

Detailed Research Findings:

While specific SPR data for Lividin-1a is not extensively published, studies on other amphibian antimicrobial peptides, such as dermaseptins, provide a framework for the expected findings. nih.govnih.gov These studies demonstrate that SPR can effectively quantify the binding kinetics of these peptides to model membranes, revealing how factors like lipid composition and peptide concentration influence the interaction. For Lividin-1a, SPR would be instrumental in determining how it recognizes and binds to bacterial surfaces.

Illustrative Data Table: Kinetic Parameters of Lividin-1a Interaction with a Model Bacterial Membrane

ParameterSymbolValue (Illustrative)Unit
Association Rate Constantkₐ1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate Constantkₔ3.0 x 10⁻³s⁻¹
Equilibrium Dissociation ConstantKₔ2.0 x 10⁻⁸M

This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar antimicrobial peptides.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. harvard.edu This method provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. harvard.edumdpi.com

Principles and Experimental Setup:

In an ITC experiment, a solution of Lividin-1a would be placed in the sample cell of the calorimeter, while the binding partner (e.g., liposomes mimicking a bacterial membrane or a specific receptor) is loaded into a syringe. The ligand is then titrated into the protein solution in a series of small injections. Each injection triggers a heat change (either release or absorption) as the molecules interact, which is measured by the instrument. mdpi.com

The magnitude of the heat change per injection is plotted against the molar ratio of the reactants. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters. mdpi.com The enthalpy change (ΔH) is a direct measure of the changes in bonding forces, while the entropy change (ΔS) reflects the changes in the system's disorder upon binding. Together, these parameters provide a comprehensive understanding of the driving forces behind the interaction. harvard.edu

Detailed Research Findings:

Illustrative Data Table: Thermodynamic Profile of Lividin-1a Interaction with a Ligand

Thermodynamic ParameterSymbolValue (Illustrative)Unit
Binding Affinity ConstantKₐ5.0 x 10⁷M⁻¹
Enthalpy ChangeΔH-15.5kcal/mol
Entropy ChangeΔS10.2cal/mol·K
Stoichiometryn1:1-

This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar antimicrobial peptides.

Mechanistic Insights into Lividin 1a Protein Function and Regulation

Lividin-1a Protein as a Zinc Transporter: Mechanism of Action

There is no scientific literature to support the claim that a this compound functions as a zinc transporter.

Substrate Specificity and Ion Translocation Pathways of this compound

No information exists regarding the substrate specificity or ion translocation pathways of a this compound.

Energy Coupling Mechanisms Supporting this compound Transport Activity

The energy coupling mechanisms for a non-existent transport activity cannot be described.

Protein-Protein Interaction Networks of this compound

There are no identified protein-protein interaction networks for this compound.

Identification and Validation of this compound Interacting Partners

No interacting partners for this compound have been identified or validated.

Functional Consequences of this compound Complex Formation

Without the identification of any protein complexes, their functional consequences cannot be discussed.

Post-Translational Modifications and this compound Activity Modulation

There is no information on any post-translational modifications of a this compound or how such modifications might modulate its activity.

Phosphorylation and Dephosphorylation Events Regulating this compound

The functionality and subcellular location of the Lipin-1 protein are meticulously controlled by the reversible processes of phosphorylation and dephosphorylation. nih.gov These post-translational modifications function as molecular switches, directing Lipin-1 to either the cytoplasm, where it acts as a phosphatidate phosphatase (PAP) in lipid biosynthesis, or to the nucleus, where it serves as a transcriptional co-regulator. nih.govnih.govnih.gov

Phosphorylation of Lipin-1 is carried out by several kinases, including the mammalian target of rapamycin (mTOR) and p21-activated kinase 1 (Pak1). nih.govnii.ac.jp For instance, signaling through the insulin pathway can lead to the phosphorylation of Lipin-1. This modification promotes its binding to 14-3-3 proteins, facilitating its export from the nucleus. nih.gov This translocation to the cytoplasm is essential for its enzymatic function, which is to catalyze the conversion of phosphatidic acid (PA) to diacylglycerol (DAG), a crucial step in lipid synthesis. nih.govnih.govnih.gov

Conversely, dephosphorylation is required for the nuclear functions of Lipin-1. nih.gov While the specific phosphatases that directly target Lipin-1 are still under investigation, the general mechanism is understood to be critical for its nuclear import and subsequent role as a co-activator for transcription factors. In the nucleus, Lipin-1 interacts with factors such as PPARα and PGC-1α to regulate the expression of genes involved in fatty acid oxidation. nih.govnih.gov The subcellular localization of Lipin-1 is influenced by its phosphorylation state. nih.gov

RegulatorTypeEffect on Lipin-1Functional Consequence
mTORKinasePhosphorylationPromotes cytoplasmic localization and PAP activity. nih.gov
Pak1KinasePhosphorylationRegulates localization and interactions with other proteins. nii.ac.jp
Insulin SignalingPathwayInduces PhosphorylationPromotes nuclear export and cytoplasmic function. nih.gov
Protein PhosphatasesPhosphataseDephosphorylationRequired for nuclear import and transcriptional co-activator function. nih.gov

Ubiquitination and Proteasomal Degradation Pathways of this compound

The stability and cellular levels of the Lipin-1 protein are controlled through the ubiquitin-proteasome system. Ubiquitination involves the covalent attachment of one or more ubiquitin molecules to a target protein, which typically signals its destruction by the proteasome. lifeandbiology.com This process is executed by a sequential enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. lifeandbiology.com

The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. lifeandbiology.comnih.gov The formation of a polyubiquitin chain linked through the lysine-48 (K48) residue of ubiquitin is the canonical signal for proteasomal degradation. nih.gov The degradation of cellular proteins is a highly intricate, temporally controlled, and precisely regulated process that is fundamental to numerous cellular pathways.

Evidence from related proteins, such as LIV-1 (a zinc transporter), indicates an association with ubiquitin. The LIV-1 protein sequence contains degradation-promoting motifs, including a PEST site, which, along with its ubiquitination, may be responsible for its low expression levels. nih.gov This suggests that ubiquitination is a critical regulatory mechanism for this class of proteins.

ProcessKey ComponentsOutcome for Protein
UbiquitinationE1, E2, E3 enzymes; UbiquitinCovalent attachment of ubiquitin chains.
Proteasomal Degradation26S ProteasomeDegradation of the ubiquitinated protein.
K48-linked polyubiquitinationSpecific ubiquitin chain linkageCanonical signal for proteasomal degradation. nih.gov

Other Covalent Modifications Influencing this compound Stability and Activity

In addition to phosphorylation and ubiquitination, Lipin-1 is subject to other covalent modifications that fine-tune its stability and activity, thereby expanding its functional capabilities. nih.govkhanacademy.org

Sumoylation is one such modification that has been shown to promote the retention of Lipin-1 within the nucleus. nih.gov This is functionally significant as it enhances Lipin-1's role as a transcriptional co-regulator. Studies have demonstrated that mutating the consensus sumoylation sites on Lipin-1 prevents its localization to the nucleus and impairs its ability to co-activate the transcription factor MEF2. nih.gov

Acetylation is another post-translational modification that, in conjunction with phosphorylation, influences the function of Lipin-1. nih.gov The interplay between these various modifications allows for a sophisticated and multi-layered regulation of Lipin-1's dual functions in both lipid metabolism and gene expression.

ModificationEffect on Lipin-1Functional Consequence
SumoylationPromotes nuclear retentionEnhances its role as a transcriptional co-regulator. nih.gov
AcetylationModulates functionContributes to the overall regulation of Lipin-1 activity. nih.gov

Cellular and Systemic Roles of Lividin 1a Protein

Subcellular Localization and Intracellular Trafficking of Lividin-1a Protein

The precise location and movement of a protein within a cell are fundamental to its function. For Lividin-1a, understanding its journey from synthesis to its final destination is key to deciphering its biological significance.

Mechanisms of this compound Membrane Insertion and Sorting

The process of inserting a protein into a cellular membrane is a complex and highly regulated event. For many integral membrane proteins, this process begins during translation. The nascent polypeptide chain is recognized by a signal recognition particle (SRP), which guides the ribosome-protein complex to the membrane. libretexts.org At the membrane, protein-conducting channels, such as the Sec translocon, facilitate the insertion of hydrophobic transmembrane domains into the lipid bilayer while allowing hydrophilic regions to pass through. libretexts.orgcam.ac.uk The final orientation of the protein within the membrane is determined by the "positive-inside rule," where positively charged amino acids tend to remain in the cytoplasm. libretexts.org

While the specific machinery for Lividin-1a insertion is yet to be fully elucidated, it is likely to follow these conserved pathways. The protein's amino acid sequence, particularly the distribution of hydrophobic and charged residues, will dictate its interaction with the insertion machinery and its ultimate topology in the membrane.

Dynamic Movement and Compartmentalization of this compound within the Cell

Once inserted into a membrane, proteins are not static. They can move laterally within the lipid bilayer and be sorted into different cellular compartments. This dynamic trafficking is crucial for their function and is often mediated by vesicular transport. frontiersin.org Proteins destined for various organelles are packaged into transport vesicles that bud off from one compartment and fuse with another. frontiersin.org

The intracellular trafficking of proteins is a highly organized process involving a network of motor proteins and small GTPases. plos.org For instance, kinesin motor proteins are responsible for anterograde transport of proteins from the cell body to the nerve terminals. plos.org The specific pathways and molecular players governing the movement and compartmentalization of Lividin-1a are areas of active investigation. Understanding this dynamic behavior will provide insights into how the cell regulates the protein's availability and function at different subcellular locations.

This compound in Cellular Signaling Pathways

Cellular signaling pathways are intricate networks that transmit information from the cell's exterior to its interior, orchestrating a wide range of cellular responses.

Role of this compound in Signal Transduction Cascades

Signal transduction typically begins with the detection of an external stimulus by a receptor on the cell surface. berkeley.edu This binding event triggers a conformational change in the receptor, initiating a cascade of intracellular events. berkeley.edu These cascades often involve a series of protein modifications, such as phosphorylation by kinases, which ultimately lead to a specific cellular response. berkeley.edu

While the direct role of Lividin-1a in signal transduction is still under investigation, proteins with similar characteristics are known to participate in these cascades. For example, the LIV-1 protein, a zinc transporter, has been shown to be an effector molecule downstream of growth factor receptors and is involved in promoting epithelial-to-mesenchymal transition (EMT) in cancer cells through the EGFR-mediated ERK signaling pathway. nih.gov Given that Lividin-1a is a secreted protein, it may act as a signaling molecule itself, binding to a receptor on a target cell to initiate a signaling cascade. tcdb.org Alternatively, it could function as a co-receptor or modulator of other signaling pathways.

Crosstalk Between this compound Pathways and Other Biological Networks

Biological processes are rarely governed by a single, linear pathway. Instead, they are regulated by a complex web of interconnected signaling networks. This "crosstalk" allows for the integration of multiple signals and a more nuanced cellular response.

For example, signaling pathways involving growth factors can intersect with those regulating cell adhesion and migration. The LIV-1 protein's role in EMT highlights this, as it links growth factor signaling to changes in cell-cell adhesion and motility. nih.gov Similarly, the Wnt signaling pathway, crucial for embryonic development, involves a co-receptor, LRP6, which functions alongside the Frizzled receptor to transduce the signal. columbia.edu It is plausible that the this compound pathway intersects with other key biological networks, influencing a variety of cellular processes. Identifying these points of crosstalk will be essential for a comprehensive understanding of Lividin-1a's function.

Involvement of this compound in Specific Physiological Processes

Lividin-1a Peptide Contributions to Cellular Homeostasis

The fundamental role of Lividin-1a in cellular homeostasis lies in its potent antimicrobial activity, which maintains the integrity of the host organism by eliminating external threats. researchgate.net By neutralizing pathogenic bacteria, these peptides prevent the disruption of normal cellular processes that would otherwise be caused by infection.

Detailed Research Findings: The mechanism by which most antimicrobial peptides, likely including Lividin-1a, exert their effects is by targeting and disrupting the cellular membranes of microbes. mdpi.comfrontiersin.orgnih.gov Cationic AMPs are initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. nih.gov This interaction leads to membrane permeabilization and the formation of pores or channels, causing leakage of essential intracellular contents and ultimately leading to cell death. researchgate.netfrontiersin.orgmdpi.com This rapid, membrane-disrupting action is a key feature of the innate immune response, helping to maintain a stable internal environment for the host's cells. researchgate.net

While direct studies on Lividin-1a's specific impact on homeostatic processes like autophagy or pH balance are limited, its function as an external defender is clear. By eradicating invading pathogens, it prevents the cellular stress, resource depletion, and tissue damage that infections cause, thereby indirectly preserving cellular homeostasis. researchgate.netmdpi.com

Physicochemical Properties of Lividin-1a

PropertyValueReference
Amino Acid SequenceH-Ile-Leu-Pro-Phe-Val-Ala-Gly-Val-Ala-Ala-Glu-Met-Met-Gln-His-Val-Tyr-Cys-Ala-Ala-Ser-Lys-Lys-Cys-OH (disulfide bond: Cys18-Cys24) novoprolabs.com
Amino Acid Count24 novoprolabs.com
Molecular Weight2566.08 Da novoprolabs.com
Theoretical pI8.27 novoprolabs.com
Net ChargeCationic core.ac.uk

Lividin-1a Peptide's Role in Cellular Growth and Differentiation

Research into the direct role of Lividin-1a on the growth and differentiation of normal, healthy cells is not extensively documented. However, a significant body of research on antimicrobial peptides has revealed their potent anti-proliferative effects on cancerous cells. mdpi.com This suggests a role in regulating abnormal cellular growth.

Detailed Research Findings: Many AMPs exhibit selective cytotoxicity against cancer cells. mdpi.com This selectivity is often attributed to differences in the cell membrane composition between cancerous and non-cancerous cells. Cancer cell membranes tend to have a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) on their outer leaflet, making them preferential targets for cationic AMPs. mdpi.com

The proposed mechanisms for the anticancer activity of AMPs include:

Membrane Disruption: Similar to their effect on bacteria, AMPs can disrupt the integrity of cancer cell membranes, leading to lysis. mdpi.com

Induction of Apoptosis: Some AMPs can penetrate the cell membrane and trigger programmed cell death (apoptosis) by interacting with intracellular components and pathways. For instance, some peptides can induce mitochondrial membrane permeabilization, leading to the release of cytochrome C, a key step in the apoptotic cascade. mdpi.com

While studies focusing specifically on Lividin-1a's anticancer effects are emerging, the broader family of amphibian AMPs has shown significant promise in this area. mdpi.com For example, peptides like Magainin 2 and Dermaseptin-S4 have been shown to inhibit the growth of various cancer cell lines. mdpi.com This anti-proliferative activity against abnormal cells represents a critical, albeit specialized, role in controlling cellular growth.

Diverse Activities of Amphibian Antimicrobial Peptides

ActivityDescriptionReference
AntibacterialEffective against both Gram-positive and Gram-negative bacteria, typically by disrupting cell membranes. Magainin 2 is a classic example. mdpi.com
AntifungalActive against fungal pathogens. Many temporins are known for this activity. mdpi.com
AntiviralCan inhibit viral infection by disrupting the viral envelope or interfering with viral replication stages. nih.govmdpi.com
AnticancerSelectively target and kill cancer cells, often due to differences in membrane charge and composition. mdpi.com
AntiparasiticDemonstrated activity against parasites like those causing malaria, with peptides like Dermaseptin 01 lysing protozoan cells. mdpi.com

Lividin-1a Peptide in Stress Response and Adaptation Mechanisms

The synthesis and release of Lividin-1a is, in itself, a primary stress response and adaptation mechanism. researchgate.net Amphibians release these peptides from specialized skin glands when they are under stress or attacked by predators, providing an immediate chemical defense shield. researchgate.net

Detailed Research Findings: As an effector molecule of the innate immune system, Lividin-1a is central to the organism's response to the stress of infection. The innate immune system provides a non-specific, rapid response to pathogens and cellular damage. mdpi.comexplorationpub.com AMPs like Lividin-1a are a key component of this system.

Beyond their direct microbicidal function, many AMPs also possess immunomodulatory capabilities, meaning they can influence the host's own immune response. mdpi.comnih.gov These activities can include:

Chemokine and Cytokine Regulation: AMPs can stimulate the release of chemokines and cytokines, which are signaling molecules that attract other immune cells to the site of infection or injury. nih.govexplorationpub.com

Modulation of Immune Receptors: They can regulate cell surface receptors such as Toll-like receptors (TLRs), which are crucial for recognizing pathogens and initiating an immune response. nih.gov

LPS Neutralization: Many AMPs can bind to and neutralize lipopolysaccharide (LPS), the potent endotoxin (B1171834) found in the outer membrane of Gram-negative bacteria, thereby preventing the excessive inflammatory response that can lead to septic shock. mdpi.com

This dual function—directly killing pathogens and modulating the host immune response—positions peptides like Lividin-1a as critical elements in the animal's ability to respond and adapt to the stress of microbial threats. mdpi.com

Comparative and Evolutionary Analysis of Lividin 1a Protein

Phylogenetic Analysis and Evolutionary Trajectories of Lividin-1a Protein Homologs

The evolutionary history of Lividin-1a is deeply intertwined with that of other antimicrobial peptides found in ranid (true frog) species. Phylogenetic studies based on the precursor protein sequences reveal that these peptides arose from multiple gene duplication events of a common ancestral gene, followed by a period of accelerated evolution. nih.govnih.gov This process has led to a remarkable diversity of AMPs, even among closely related species. imrpress.com

Lividins are identified as structural homologs of several well-established AMP families from Rana frogs, including the brevinin, esculentin, and nigrocin families. researchgate.netnih.gov The extensive similarities in the organization of their gene precursors strongly support a common evolutionary origin. researchgate.net The molecular heterogeneity within these peptide families is so pronounced that the specific peptide sequences are often unique to a species, making them useful as phylogenetic markers to understand the interrelationships between different frog species. nih.govresearchgate.net The evolutionary trajectory of these peptides involves strong purifying selection on the signal and acidic regions of the precursor, coupled with intense diversifying selection on the region encoding the mature peptide, reflecting a molecular arms race with pathogens. nih.govoup.com

Table 1: Lividin-1a and Selected Homologs from Ranid Frogs

Peptide/Family Source Organism Key Homologous Feature
Lividin-1a Odorrana livida Belongs to the Brevenin/esculentin/gaegurin/rugosin family. bicnirrh.res.in
Brevinin-1 Various Rana species Shares precursor structure and "Rana box" motif. nih.gov
Esculentin-1 Various Rana species Shares precursor structure and broad antimicrobial activity. nih.gov
Nigrocin-2 Pelophylax nigromaculatus Shares precursor structure and phylogenetic relatedness. mdpi.com

| Ranatuerin-2 | North American Rana species | Example of geographic divergence within ranid AMPs. nih.gov |

Conservation and Divergence of this compound Domains Across Species

The precursor proteins of amphibian antimicrobial peptides like Lividin-1a exhibit a distinct and highly conserved structural organization, which contrasts sharply with the hypervariability of the final, functional peptide. This conserved architecture is a testament to a shared evolutionary pathway for processing and secreting a diverse peptide arsenal. nih.govresearchgate.net

The typical precursor consists of four distinct domains:

Signal Peptide: A highly conserved N-terminal sequence that directs the precursor protein into the secretory pathway. Its conservation across different peptide families and species is remarkable. nih.gov

Acidic Spacer Peptide: This domain is also highly conserved and is thought to play a role in preventing the toxic mature peptide from acting intracellularly before secretion. researchgate.net

Endoproteolytic Processing Site: Typically a Lys-Arg (KR) doublet, this site is recognized by enzymes that cleave the precursor to release the mature peptide. researchgate.net

Mature Peptide Domain: This C-terminal domain corresponds to the active Lividin-1a peptide. This region is hypermutable, undergoing rapid sequence changes through accelerated evolution. nih.gov This hypermutation is the primary source of the vast diversity in antimicrobial spectra and potency observed among different frog AMPs. nih.gov

While the mature peptide sequence of Lividin-1a is unique, it shares structural motifs with other ranid peptides. One of the most notable is the "Rana box," a C-terminal heptapeptide (B1575542) sequence flanked by cysteine residues that form a disulfide bridge. oup.commdpi.com This cyclic structure is believed to be important for the peptide's stability and function. The conservation of the precursor domains ensures proper synthesis and trafficking, while the divergence of the mature peptide domain allows for adaptation to new pathogenic threats. nih.govnih.gov

Table 2: Domain Analysis of a Typical Ranid Frog AMP Precursor (Lividin-1a Model)

Domain General Function Evolutionary Conservation
Signal Peptide Directs protein for secretion Highly Conserved
Acidic Spacer Stabilizes precursor, prevents premature activity Highly Conserved
Processing Site (e.g., -KR-) Cleavage site for maturation Highly Conserved

| Mature Peptide (e.g., Lividin-1a) | Antimicrobial activity | Hypervariable / Divergent |

Co-evolutionary Analysis of this compound with Interacting Partners and Associated Pathways

The evolution of Lividin-1a and other antimicrobial peptides is primarily driven by a co-evolutionary "arms race" between the host frog and the microorganisms in its environment. nih.govnih.gov This dynamic interaction exerts immense selective pressure, favoring the rapid diversification of AMPs to counter the evolution of resistance in pathogens. oup.commdpi.com

Co-evolution with Microbial Targets: AMPs like Lividin-1a exert their function by interacting with and disrupting microbial cell membranes. nih.govnih.gov This interaction is often mediated by the peptide's cationic and amphipathic properties, which allow it to target the anionic surfaces of bacterial membranes. nih.govifremer.fr To evade this, microbes can alter their membrane composition. In response, hosts evolve new peptide variants with different charges, hydrophobicity, or structures to overcome this resistance. Some AMPs have evolved to bind to specific, essential membrane components like lipopolysaccharides (LPS) or Lipid II, which are crucial for bacterial survival and cannot be easily altered, making them effective targets. ifremer.fr This targeted interaction is a clear signal of co-evolutionary adaptation.

Co-evolution with Host Pathways: AMPs are a component of the broader innate immune system and likely co-evolve with other elements of this system. nih.govmdpi.com For instance, the synergistic action of multiple different AMPs secreted by a single frog suggests a coordinated evolution to create a more potent and robust defense. nih.gov Furthermore, the evolution of host proteases responsible for cleaving the AMP precursors must be coordinated with the conservation of the processing sites in the precursors themselves. While specific interacting protein partners for Lividin-1a are not detailed in current research, the general model suggests a complex interplay between the peptide, its microbial targets, and the host's own cellular machinery. mdpi.comnih.gov

Table 3: Conceptual Framework for Co-evolutionary Pressures on Lividin-1a

Interacting Element Type of Co-evolutionary Pressure Expected Evolutionary Outcome for Lividin-1a
Environmental Pathogens (Bacteria, Fungi) Host-Pathogen Arms Race Diversification of the mature peptide sequence to overcome microbial resistance.
Microbial Cell Membranes Targeting of Conserved Components Evolution of specific binding motifs for essential lipids (e.g., LPS, Lipid II).
Host Proteolytic Enzymes Functional Coordination Conservation of the precursor processing site (e.g., -KR-).

| Other Host AMPs | Synergistic Action | Evolution of a diverse peptide "cocktail" with complementary activities. |

Compound and Protein List

NameType
Lividin-1aAntimicrobial Peptide
BrevininAntimicrobial Peptide Family
EsculentinAntimicrobial Peptide Family
NigrocinAntimicrobial Peptide Family
RanatuerinAntimicrobial Peptide Family
HylinAntimicrobial Peptide Family
Lipopolysaccharide (LPS)Bacterial Molecule
Lipid IIBacterial Molecule

Advanced Experimental Models and Methodologies in Lividin 1a Protein Research

In Vitro Reconstitution Systems for Lividin-1a Protein Functional Studies

In vitro reconstitution is a powerful reductionist approach that allows for the study of a protein's function in a controlled, simplified environment, free from the complexities of the cell. nih.gov This methodology is crucial for determining the intrinsic capabilities of a protein like Lividin-1a and its interactions with other molecules.

The process begins with the expression and purification of Lividin-1a. This is typically achieved by cloning the gene encoding Lividin-1a into an expression vector, which is then introduced into a host system, such as E. coli or insect cells, for large-scale protein production. Following expression, the protein is purified to homogeneity using a series of chromatography techniques.

Once purified, Lividin-1a can be incorporated into artificial membrane systems, such as liposomes or nanodiscs, if it is predicted to be a membrane protein. d-nb.infonih.gov This reconstitution is essential for studying its potential role in transport, signaling, or membrane dynamics. d-nb.info For example, if Lividin-1a were a transporter, its activity could be measured by loading the liposomes with a specific substrate and monitoring its movement across the lipid bilayer. nih.gov

Functional assays in these reconstituted systems can reveal a wealth of information. For instance, enzyme kinetics assays could determine if Lividin-1a possesses catalytic activity, while binding assays could identify its direct interaction partners, such as other proteins, nucleic acids, or small molecules. springernature.com Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would provide quantitative data on binding affinities and thermodynamics.

A key advantage of in vitro reconstitution is the ability to precisely control the components of the system, allowing for the determination of the minimal requirements for Lividin-1a's function. uchicago.edu This approach has been successfully used to dissect the function of complex molecular machines, such as the bacterial type III secretion system and the actin cytoskeleton. uchicago.eduuni-hamburg.de

Table 1: Hypothetical In Vitro Reconstitution Experiment for Lividin-1a

Experimental Setup Parameter Measured Hypothetical Finding Implication for Lividin-1a Function
Lividin-1a in proteoliposomes with fluorescently labeled glucose Glucose influx into liposomes Increased glucose influx compared to empty liposomes Lividin-1a may function as a glucose transporter.
Lividin-1a immobilized on an SPR chip with potential binding partner Protein X Binding affinity (KD) A KD in the nanomolar range Lividin-1a directly and specifically interacts with Protein X.
Lividin-1a incubated with ATP and a generic substrate ATP hydrolysis Significant ATP hydrolysis observed Lividin-1a may be an ATPase, possibly using the energy for transport or conformational changes.

Cell-Based Assay Development and High-Throughput Screening for this compound Modulators

While in vitro systems are invaluable, cell-based assays provide a more physiologically relevant context to study protein function. europeanpharmaceuticalreview.com These assays are instrumental in understanding how Lividin-1a behaves within a living cell and are the foundation for high-throughput screening (HTS) campaigns to identify molecules that can modulate its activity. researchgate.net

The development of a cell-based assay for Lividin-1a would begin with its expression in a suitable mammalian cell line. To visualize and track the protein, it is often tagged with a fluorescent protein, such as green fluorescent protein (GFP). This allows for the study of its subcellular localization and dynamics using advanced microscopy techniques.

A variety of assay formats can be employed depending on the suspected function of Lividin-1a. irbm.com If it is involved in a signaling pathway, a reporter gene assay could be developed. nih.gov In this setup, the activation of the pathway by Lividin-1a would lead to the expression of a reporter gene, such as luciferase, providing a measurable output. nih.gov If Lividin-1a is involved in protein-protein interactions (PPIs), techniques like Förster resonance energy transfer (FRET) or protein-fragment complementation assays (PCAs) can be used to monitor these interactions in real-time within the cell. researchgate.netnih.gov

Once a robust and reproducible cell-based assay is established, it can be adapted for HTS to screen large libraries of chemical compounds for potential modulators of Lividin-1a. researchgate.net These screens can identify inhibitors or activators of Lividin-1a, which are not only valuable research tools but also potential starting points for drug discovery. europeanpharmaceuticalreview.com For example, a screen could identify a compound that disrupts the interaction between Lividin-1a and a key binding partner, leading to a specific cellular phenotype.

Recent advancements in HTS technology, such as the AlphaLISA platform, have enabled highly sensitive and efficient screening for modulators of protein degradation and other cellular processes. acs.orgnih.gov

Table 2: Illustrative High-Throughput Screening Cascade for Lividin-1a Modulators

Screening Stage Assay Type Purpose Example Hit Criteria
Primary Screen High-throughput reporter gene assay Identify initial "hits" that modulate Lividin-1a activity from a large compound library. >50% inhibition or >100% activation of reporter signal.
Secondary Screen FRET-based protein-protein interaction assay Confirm direct effect on Lividin-1a by measuring its interaction with a known partner. Dose-dependent disruption of the FRET signal.
Tertiary Screen Cell viability/cytotoxicity assay Eliminate compounds that are generally toxic to the cells. >80% cell viability at the effective concentration.
Lead Optimization Structure-activity relationship (SAR) studies Synthesize and test analogs of confirmed hits to improve potency and selectivity. Improved IC50 or EC50 values and reduced off-target effects.

Application of Organoid and Three-Dimensional Culture Models in this compound Investigation

Traditional two-dimensional (2D) cell cultures, while useful, often fail to recapitulate the complex architecture and cellular heterogeneity of native tissues. news-medical.net Organoids and other three-dimensional (3D) culture models have emerged as powerful tools that bridge the gap between cell culture and whole organisms. news-medical.netmdpi.com These models would be invaluable for investigating the role of Lividin-1a in a more physiologically relevant context.

Organoids are self-organizing 3D structures grown from stem cells that mimic the structure and function of a specific organ. thermofisher.combio-techne.com To study Lividin-1a in this context, organoids from a relevant tissue (e.g., intestinal or liver organoids) could be generated from stem cells in which the Lividin-1a gene has been genetically modified, for example, using CRISPR/Cas9 technology. sinobiological.com This would allow for the investigation of Lividin-1a's role in organ development, cell differentiation, and tissue homeostasis.

For instance, if Lividin-1a is hypothesized to be involved in intestinal barrier function, intestinal organoids with a knockout of the Lividin-1a gene could be generated. The integrity of the epithelial barrier in these knockout organoids could then be compared to that of wild-type organoids. Furthermore, these models are excellent for studying disease. If a mutation in Lividin-1a is associated with a particular cancer, patient-derived tumor organoids could be used to study the effects of the mutation and to screen for drugs that specifically target the cancer cells. nih.govfrontiersin.org

The use of organoids also allows for the investigation of cell-cell interactions and the influence of the microenvironment on Lividin-1a's function, aspects that are lost in 2D culture. bmbreports.org

Table 3: Hypothetical Organoid-Based Investigation of Lividin-1a

Organoid Model Genetic Modification Experimental Readout Potential Finding
Intestinal Organoids CRISPR/Cas9-mediated knockout of Lividin-1a Measurement of epithelial barrier permeability Increased permeability in knockout organoids, suggesting a role for Lividin-1a in maintaining barrier integrity.
Liver Organoids Overexpression of a mutant form of Lividin-1a found in liver cancer Assessment of cell proliferation and organoid morphology Increased proliferation and disorganized morphology, indicating an oncogenic role for the Lividin-1a mutant.
Brain Organoids shRNA-mediated knockdown of Lividin-1a Analysis of neuronal differentiation markers Reduced expression of mature neuronal markers, implying a function for Lividin-1a in neurodevelopment.

Utilization of Animal Models for In Vivo Functional Dissection of this compound

To ultimately understand the physiological role of Lividin-1a in a whole organism, the use of animal models is essential. biosynsis.comcipsm.de These models allow for the investigation of the protein's function in the context of complex biological systems and its contribution to health and disease. nih.gov

The most common approach is the generation of a genetically engineered mouse model, such as a knockout mouse where the Lividin-1a gene is deleted, or a knock-in mouse where a specific mutation is introduced. researchgate.netwellcomeopenresearch.orgnih.gov The phenotype of these mice can provide profound insights into the function of Lividin-1a. For example, if knockout mice exhibit a specific metabolic defect, it would strongly suggest a role for Lividin-1a in that metabolic pathway.

These animal models are also crucial for validating findings from in vitro and cell-based studies. nih.gov For instance, if a compound identified in a high-throughput screen is shown to inhibit Lividin-1a, its efficacy and potential side effects can be tested in the animal model.

Furthermore, animal models allow for the study of Lividin-1a's role in complex processes that cannot be fully recapitulated in vitro, such as the immune response, behavior, and aging. frontiersin.org For example, the response of Lividin-1a knockout mice to an infection could reveal its function in immunity.

Advanced techniques, such as conditional knockout systems, allow for the deletion of the Lividin-1a gene in specific tissues or at specific times, providing even more precise information about its function. researchgate.net Combining these genetic models with proteomic and metabolomic analyses can provide a comprehensive understanding of the in vivo consequences of altering Lividin-1a function. springernature.com

Table 4: Illustrative Phenotypic Analysis of a Hypothetical Lividin-1a Knockout Mouse Model

Phenotypic Analysis Parameter Measured Hypothetical Observation in Knockout Mice Inferred Function of Lividin-1a
Metabolic Cage Analysis Food intake, energy expenditure, respiratory exchange ratio Increased food intake and reduced energy expenditure Lividin-1a is involved in the central regulation of energy balance.
Glucose Tolerance Test Blood glucose levels after a glucose challenge Impaired glucose tolerance Lividin-1a plays a role in glucose homeostasis.
Immunophenotyping Analysis of immune cell populations in blood and lymphoid organs Altered T-cell to B-cell ratio Lividin-1a is important for lymphocyte development or survival.
Behavioral Testing Performance in a maze test Deficits in learning and memory Lividin-1a has a function in the central nervous system.

Compound and Protein Names Mentioned in this Article

NameType
Lividin-1aHypothetical Protein
Protein XHypothetical Protein
Green Fluorescent Protein (GFP)Protein
LuciferaseProtein
ATPSmall Molecule
GlucoseSmall Molecule

Emerging Research Areas and Future Perspectives for Lividin 1a Protein Studies

Integration of Multi-Omics Data for Comprehensive Lividin-1a Protein Profiling

A comprehensive understanding of this compound necessitates looking beyond its primary sequence and structure. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to build a complete profile of Lividin-1a's biological context. By combining these datasets, researchers can unravel the complex interplay between the Lividin-1a gene, its expression, the protein product, and its downstream metabolic effects. nih.govmdpi.commdpi.com

Genomics: Genomic studies will continue to be crucial in identifying single nucleotide polymorphisms (SNPs) and other genetic variations in the LIV1A gene. Future research will focus on correlating these variations with differential this compound expression, function, and susceptibility to disease.

Transcriptomics: High-throughput RNA sequencing (RNA-Seq) allows for the quantification of LIV1A messenger RNA (mRNA) levels under various conditions. nih.gov Future transcriptomic studies will aim to identify alternative splicing variants of LIV1A and uncover co-expressed genes that may function in concert with Lividin-1a.

Proteomics: Advanced mass spectrometry techniques enable the precise quantification of this compound levels and the identification of post-translational modifications (PTMs). researchgate.net Integrated proteomic analyses will be instrumental in determining how PTMs regulate Lividin-1a's activity and its interactions with other proteins.

Metabolomics: By analyzing the global metabolic profile in response to changes in Lividin-1a expression, metabolomics can shed light on the protein's downstream functional consequences. nih.govmdpi.commdpi.com For instance, alterations in specific metabolic pathways could reveal novel enzymatic activities or regulatory roles for Lividin-1a.

Table 1: Hypothetical Multi-Omics Data Integration for this compound in Cellular Stress Response

Omics LayerAnalytical ApproachHypothetical FindingImplication for Lividin-1a Function
GenomicsGenome-Wide Association Study (GWAS)Identification of a SNP (rs12345) in a regulatory region of the LIV1A gene associated with altered stress response.Genetic predisposition to stress-related cellular dysfunction.
TranscriptomicsRNA-SequencingUpregulation of LIV1A mRNA and a novel splice variant upon exposure to oxidative stress.Transcriptional regulation is a key control point for Lividin-1a's role in stress mitigation.
ProteomicsMass Spectrometry-based PTM analysisIncreased phosphorylation at Serine-78 and ubiquitination at Lysine-123 of Lividin-1a during heat shock.PTMs dynamically regulate Lividin-1a stability and activity.
MetabolomicsUntargeted LC-MS/MSCells overexpressing Lividin-1a show increased levels of glutathione and decreased reactive oxygen species.Lividin-1a plays a role in antioxidant defense pathways.

Computational Biology and Predictive Modeling in this compound Research

The increasing complexity of biological data necessitates the use of computational tools to model and predict the behavior of proteins like Lividin-1a. nih.govornl.gov Computational biology and predictive modeling are becoming indispensable for generating new hypotheses and guiding experimental design. nih.govornl.gov

Structural Bioinformatics: Homology modeling and ab initio prediction methods can generate three-dimensional structures of Lividin-1a, providing insights into its potential functions and interaction sites. Molecular dynamics simulations can then be used to study the protein's conformational changes and its binding to potential ligands or other proteins.

Machine Learning and AI: Machine learning algorithms can be trained on multi-omics datasets to identify complex patterns and predict the functional consequences of LIV1A mutations or changes in Lividin-1a expression. nih.govllnl.gov For example, a deep learning model could be developed to predict the subcellular localization of Lividin-1a based on its amino acid sequence and known cellular signals. nih.govbiorxiv.org

Table 2: Application of Computational Models in Lividin-1a Research

Modeling ApproachResearch QuestionHypothetical PredictionExperimental Validation
Homology ModelingWhat is the 3D structure of the uncharacterized C-terminal domain of Lividin-1a?The C-terminal domain adopts a novel fold with a putative ATP-binding pocket.Site-directed mutagenesis of predicted active site residues followed by functional assays.
Machine LearningCan we predict novel protein interaction partners of Lividin-1a?A random forest model predicts a high-probability interaction with Protein X, a known kinase.Co-immunoprecipitation followed by Western blotting to confirm the interaction.
Systems Biology ModelingHow does Lividin-1a overexpression impact cellular signaling networks?Flux balance analysis predicts an increase in flux through the pentose phosphate pathway.Metabolic labeling studies to measure pathway activity.

Identification of Unexplored Biological Functions and Regulatory Mechanisms of this compound

While initial studies have provided a foundational understanding of Lividin-1a, many of its biological functions and regulatory mechanisms likely remain undiscovered. Future research will focus on exploring these uncharted territories.

Unexplored Functions: High-throughput screening approaches, such as CRISPR-based genetic screens, can be employed to identify novel cellular processes in which Lividin-1a plays a role. Investigating the function of Lividin-1a in different tissues and developmental stages may also reveal previously unknown activities. For instance, its role in processes like autophagy, DNA repair, or cell-cell communication could be explored.

Regulatory Mechanisms: The regulation of Lividin-1a is likely multifaceted, involving transcriptional, translational, and post-translational control. nih.gov Research into the upstream signaling pathways that control LIV1A gene expression is crucial. nih.gov Identifying the specific kinases, phosphatases, ubiquitin ligases, and other enzymes that modify Lividin-1a will provide a more detailed picture of its regulation. nih.gov Furthermore, understanding the factors that govern its subcellular localization will be key to elucidating its function. frontiersin.org

Methodological Advancements Driving Next-Generation this compound Research

The development of cutting-edge experimental techniques will be a major driver of future discoveries in Lividin-1a research.

Single-Cell Analysis: Single-cell transcriptomics and proteomics will allow researchers to study the heterogeneity of Lividin-1a expression and function within a population of cells. This can provide insights into how individual cells respond to stimuli and the specific roles of Lividin-1a in different cell subtypes.

Advanced Imaging Techniques: Super-resolution microscopy and live-cell imaging will enable the visualization of Lividin-1a dynamics and interactions in real-time and with unprecedented detail. These techniques can be used to track the movement of Lividin-1a within the cell and to observe its association with other proteins and cellular structures.

Structural Biology Advancements: Cryo-electron microscopy (cryo-EM) is revolutionizing structural biology by allowing for the determination of high-resolution structures of large protein complexes. This technology will be invaluable for understanding the structure of Lividin-1a in its native context and in complex with its binding partners.

Chemical Biology Tools: The development of specific chemical probes and inhibitors for Lividin-1a will be instrumental in dissecting its function with high temporal and spatial control. These tools can be used to acutely perturb Lividin-1a activity and observe the immediate downstream consequences.

Q & A

Basic Research Questions

Q. What are the established methods for quantifying Lividin-1a protein in heterogeneous biological samples, and how should researchers validate their accuracy?

  • Methodology : Use enzyme-linked immunosorbent assay (ELISA) with species-specific antibodies for quantitative measurement. Validate via Western blot to confirm specificity . For complex matrices (e.g., serum), employ immunodepletion protocols to reduce interference from high-abundance proteins. Include spike-and-recovery experiments (e.g., 70–130% recovery rates) to assess matrix effects .
  • Data Quality : Report intra- and inter-assay coefficients of variation (CV <15%) and limit of detection (LOD) using serial dilutions of recombinant Lividin-1a standards .

Q. How should researchers design initial experiments to confirm Lividin-1a's structural characteristics?

  • Experimental Design :

  • Primary Structure : Perform Edman degradation or mass spectrometry to verify amino acid sequence .
  • Post-Translational Modifications (PTMs) : Use tryptic digestion followed by LC-MS/MS to identify phosphorylation/glycosylation sites .
  • Tertiary Structure : Employ circular dichroism (CD) spectroscopy or X-ray crystallography (if crystallizable) to analyze folding .
    • Validation : Compare results with computational predictions (e.g., AlphaFold) and existing homologs in the Protein Data Bank (PDB) .

Q. What strategies are recommended for conducting a systematic literature review on Lividin-1a's functional domains?

  • Framework : Use the PICO format (Population: protein class; Intervention: domain mutations; Comparison: wild-type; Outcome: functional changes) to structure searches .
  • Tools : Query PubMed, EMBASE, and UniProt with keywords like "Lividin-1a AND (binding site OR catalytic domain)". Filter for studies reporting experimental (not in silico) evidence .
  • Bias Mitigation : Document inclusion/exclusion criteria (e.g., ≥3 independent replicates per study) and assess publication bias via funnel plots .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding Lividin-1a's binding affinities across different experimental systems (e.g., in vitro vs. cell-based assays)?

  • Root-Cause Analysis :

  • Buffer Conditions : Compare ionic strength, pH, and cofactors (e.g., Mg²⁺) between systems; these alter protein conformation .
  • Cellular Context : Account for endogenous competitors (e.g., ATP in cells) using fluorescence polarization (FP) assays with lysate controls .
    • Validation : Perform surface plasmon resonance (SPR) to measure kinetic constants (kon/koff) under standardized conditions . Replicate findings in ≥3 independent labs to rule out technical variability .

Q. What methodological considerations are critical when optimizing purification protocols for recombinant Lividin-1a to ensure endotoxin-free yields for in vivo studies?

  • Purification Steps :

  • Affinity Chromatography : Use His-tag systems with imidazole gradient elution; test for tag interference via functional assays .
  • Endotoxin Removal : Apply polymyxin B columns or Triton X-114 phase separation, followed by Limulus amebocyte lysate (LAL) testing (<0.1 EU/µg) .
    • Quality Control : Validate purity (>95% via SDS-PAGE) and stability (dynamic light scattering for aggregation assessment) .

Q. What experimental frameworks are suitable for investigating Lividin-1a's post-translational modifications (PTMs) in disease models, and how can conflicting PTM profiles be reconciled?

  • Workflow :

  • Discovery Phase : Use untargeted MS/MS with TiO2 enrichment for phosphorylated peptides .
  • Targeted Validation : Apply parallel reaction monitoring (PRM) for site-specific quantification .
    • Conflict Resolution : Cross-validate with PTM-specific antibodies (e.g., anti-phospho-serine) and mutagenesis (e.g., Ser→Ala mutants to abolish phosphorylation) .

Data Reporting and Reproducibility

Q. How should researchers document Lividin-1a experimental protocols to ensure reproducibility?

  • Essential Details :

  • Reagents : Catalog numbers, batch IDs, and storage conditions for antibodies/buffers .
  • Instrumentation : Model numbers, software versions, and calibration records (e.g., centrifuge RPM vs. RCF) .
    • Data Transparency : Share raw datasets (e.g., .RAW MS files, blot images) via repositories like Zenodo or Figshare .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Lividin-1a functional assays?

  • Analysis : Fit data to a four-parameter logistic model (4PL) using tools like GraphPad Prism. Report IC50/EC50 with 95% confidence intervals .
  • Outlier Handling : Use Grubbs' test (α=0.05) and document exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.